Welcome to the BenchChem Online Store!
molecular formula C8H5N3 B021080 Imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 106850-34-4

Imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B021080
M. Wt: 143.15 g/mol
InChI Key: LRJOKNYELSECDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987269B2

Procedure details

To a solution of imidazo[1,2-a]pyridine-6-carbonitrile (7-1) (1.43 g, 10 mmol) in 3 mL of acetic acid were added sodium acetate (3.03 g, 37 mmol) and then formaldehyde (6 mL, 37% in water). The reaction mixture was stirred at 100° C. overnight. After cooled to room temperature, the mixture was adjusted to pH>7 with aqueous Na2CO3. The precipitate was collected to afford the title compound (1.4 g). MS (m/z): 174.0 (M+H)+
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=12.[C:12]([O-])(=[O:14])C.[Na+].C=O.C([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[OH:14][CH2:12][C:3]1[N:4]2[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]2=[N:1][CH:2]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
N=1C=CN2C1C=CC(=C2)C#N
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CN=C2N1C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.